Technical Guide: 3-Azabicyclo[3.1.1]heptane Hydrochloride
Technical Guide: 3-Azabicyclo[3.1.1]heptane Hydrochloride
Executive Summary
3-Azabicyclo[3.1.1]heptane hydrochloride represents a high-value pharmacophore in modern medicinal chemistry, specifically designed to address the "Escape from Flatland" mandate. As a rigid, bridged bicyclic amine, it serves as a saturated bioisostere for meta-substituted pyridines and piperidines .
Unlike flexible piperidine rings, the [3.1.1]heptane core imposes a defined conformational constraint, aligning exit vectors (substituents at positions 1 and 5) to mimic the geometry of meta-arenes (approx. 120°) while offering significantly improved metabolic stability (Fsp³ character) and reduced lipophilicity (LogD). This guide details its physicochemical profile, scalable synthesis via spirocyclic rearrangement, and application in lead optimization.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The hydrochloride salt is the preferred form for handling and formulation due to the volatility and hygroscopicity of the free base.
Core Data Table
| Property | Specification |
| IUPAC Name | 3-Azabicyclo[3.1.1]heptane hydrochloride |
| Common Name | 3-Aza-BCHep HCl |
| CAS Number | 1427380-44-6 (HCl salt); 286-35-1 (Free base) |
| Molecular Formula | C₆H₁₁N[1][2][3] · HCl |
| Molecular Weight | 133.62 g/mol (Salt); 97.16 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM. |
| SMILES | C1C2CC1CNC2.Cl |
Comparative Physicochemical Analysis
The strategic value of 3-azabicyclo[3.1.1]heptane lies in its deviation from standard piperidine properties.
| Feature | Piperidine (Reference) | 3-Azabicyclo[3.1.1]heptane | Impact on Drug Design |
| Geometry | Flexible Chair | Rigid Bridged | Reduces entropic penalty upon binding. |
| Vector Angle | Variable | ~118–120° | Mimics meta-substituted aromatics.[4] |
| Basicity (pKa) | ~11.2 | ~10.0–10.5 (Est.) | Slightly reduced basicity due to steric bulk/solvation; improved membrane permeability. |
| Lipophilicity | Moderate | Lower (Lower LogP) | Improves aqueous solubility and metabolic clearance. |
Part 2: Synthetic Methodology
Historically, accessing the [3.1.1] system was challenging. Recent breakthroughs (Mykhailiuk et al., 2023) utilize a "rearrangement-reduction" strategy that is scalable and robust.
Protocol: Reductive Rearrangement of Spirocyclic Oxetanyl Nitriles
This method avoids the use of unstable bicyclobutanes and utilizes commercially available spirocyclic precursors.
Reaction Logic
The synthesis leverages the strain energy of a spiro-oxetane ring. Treatment with a reducing agent triggers a ring expansion-rearrangement sequence to form the bridged nitrogen system.
Step-by-Step Workflow
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Precursor Preparation: Start with 3-cyano-oxetane derivatives (often available as spirocyclic structures).
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Reagent Setup: Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv) in anhydrous THF under Argon atmosphere.
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Critical Control Point: Ensure THF is peroxide-free and dry (<50 ppm water) to prevent fire hazards and side reactions.
-
-
Addition: Cool the mixture to 0°C. Add the oxetanyl nitrile solution dropwise.
-
Reflux: Warm to room temperature, then reflux for 4–6 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL) sequentially.
-
Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate.
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Salt Formation: Dissolve the crude oil in Et₂O and add 2M HCl in ether dropwise. Collect the white precipitate via filtration.
Visualization: Synthetic Pathway
Figure 1: The reductive rearrangement pathway converting spiro-oxetanes to the 3-azabicyclo[3.1.1]heptane core.
Part 3: Medicinal Chemistry Applications
The 3-azabicyclo[3.1.1]heptane core is a saturated bioisostere .[4][5][6][7][8] It replaces planar aromatic rings to improve physicochemical properties without altering the vector orientation of substituents.
Bioisosteric Mapping
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Target: Meta-substituted Pyridine or Benzene rings.[4]
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Replacement: 3-Azabicyclo[3.1.1]heptane.[1][4][2][5][6][7][9][10][11]
-
Result:
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Solubility: Significant increase due to the basic amine and sp³ character.
-
Metabolic Stability: Elimination of aromatic oxidation sites (e.g., no epoxide formation).
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Selectivity: The bulkier 3D shape can reduce off-target binding compared to flat aromatic rings.
-
Case Study: Rupatadine Analog
In a study by Mykhailiuk et al., the pyridine ring of the antihistamine Rupatadine was replaced with the 3-azabicyclo[3.1.1]heptane core.
-
Outcome: The analog retained H1 receptor affinity but showed lower LogD and higher metabolic stability in liver microsomes.
Visualization: Structural Bioisosterism
Figure 2: Bioisosteric relationship between planar pyridines and the rigid 3-azabicyclo[3.1.1]heptane scaffold.[4][5][6][9]
Part 4: Safety & Handling
While specific toxicological data for the [3.1.1] system is limited compared to piperidine, standard laboratory safety for secondary amine salts applies.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use a fume hood. The free base is volatile; the HCl salt is a fine powder that can be inhalationally sensitizing.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Incompatibility: Strong oxidizing agents.
References
-
Mykhailiuk, P. K., et al. (2023).[5] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 62(38), e202304246.
-
Levterov, V. V., et al. (2023). "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv.
- Anderson, E. A., et al. (2022). "Bicyclo[1.1.1]pentanes as Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes." Nature, 611, 721–726. (Contextual reference for bicyclic isosteres).
-
PubChem Compound Summary. "3-Azabicyclo[3.1.1]heptane."[1][3] National Center for Biotechnology Information.
-
Enamine Ltd. "Saturated Bioisosteres: 3-Azabicyclo[3.1.1]heptanes."[4][7] Technical Note.
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